molecular formula C10H7N3 B2883294 4-[[(E)-2-cyanoethenyl]amino]benzonitrile CAS No. 338959-90-3

4-[[(E)-2-cyanoethenyl]amino]benzonitrile

Cat. No. B2883294
CAS RN: 338959-90-3
M. Wt: 169.187
InChI Key: ZZWRGCTZIYLDIZ-LREOWRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “4-[[(E)-2-cyanoethenyl]amino]benzonitrile” can be represented by the InChI code: 1S/C10H9N3/c11-6-1-7-13-10-4-2-9 (8-12)3-5-10/h2-5,13H,1,7H2 .


Physical And Chemical Properties Analysis

The physical form of “4-[[(E)-2-cyanoethenyl]amino]benzonitrile” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Advances in C-CN Bond Formation via C-H Bond Activation

The cyano group, a characteristic feature of compounds like 4-[[(E)-2-cyanoethenyl]amino]benzonitrile, is a versatile intermediate in organic synthesis. Catalytic methodologies for direct cyanation reactions of C–H bonds offer pathways to synthesize a variety of functional groups and heterocycles, crucial for the development of pharmaceuticals, agrochemicals, and materials science (Yu Ping, Q. Ding, & Yiyuan Peng, 2016).

Rhodium(III)-Catalyzed Cyanation of Aromatic C-H Bonds

Rhodium-catalyzed cyanation enables the formation of 2-(alkylamino)benzonitriles, demonstrating the compound's role in synthesizing key intermediates for various organic molecules. This process highlights the compound's application in creating complex structures relevant to pharmaceutical research and development (J. Dong et al., 2015).

Palladium-Catalyzed Late-Stage Direct Arene Cyanation

Direct benzonitrile synthesis, including derivatives of 4-[[(E)-2-cyanoethenyl]amino]benzonitrile, plays a vital role in the dye, agrochemical, and pharmaceutical industries. The palladium-catalyzed approach to aryl C-H cyanation offers a general methodology with broad substrate scope, underscoring its importance in late-stage functionalization of complex molecules (Da Zhao, P. Xu, & T. Ritter, 2019).

Corrosion Inhibition of Mild Steel in Acid Medium

4-[[(E)-2-cyanoethenyl]amino]benzonitrile derivatives exhibit excellent performance as corrosion inhibitors for mild steel in acidic environments. This application is critical in the field of materials science, particularly for protecting industrial infrastructure and machinery from corrosion-related degradation (A. Chaouiki et al., 2018).

High-Performance Bisphthalonitrile Resins

Derivatives of 4-[[(E)-2-cyanoethenyl]amino]benzonitrile are used in synthesizing high-performance bisphthalonitrile resins, demonstrating exceptional thermal stability and mechanical properties. These materials are essential for aerospace, automotive, and electronics industries, where durable and high-temperature-resistant materials are crucial (Haitong Sheng et al., 2014).

Safety and Hazards

“4-[[(E)-2-cyanoethenyl]amino]benzonitrile” is considered hazardous. It has the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-[[(E)-2-cyanoethenyl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h1-5,7,13H/b7-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWRGCTZIYLDIZ-LREOWRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)N/C=C/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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